3-Methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine
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Overview
Description
3-Methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine is a complex organic compound that features a pyridazine ring substituted with a pyrido[3,4-d]pyrimidinyl group and a piperazinyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common approach is the condensation of pyridazine derivatives with pyrido[3,4-d]pyrimidine intermediates. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide, and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazinyl group using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce fully saturated piperazine derivatives .
Scientific Research Applications
3-Methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, particularly in cancer research.
Mechanism of Action
The mechanism of action of 3-Methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound inhibits CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activities and are used in cancer research.
Pyrido[2,3-d]pyrimidine derivatives: Known for their therapeutic potential in various diseases.
Uniqueness
3-Methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C16H17N7 |
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Molecular Weight |
307.35 g/mol |
IUPAC Name |
4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C16H17N7/c1-12-2-3-15(21-20-12)22-6-8-23(9-7-22)16-13-4-5-17-10-14(13)18-11-19-16/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
UZRNXRKWEBGBAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3C=CN=C4 |
Origin of Product |
United States |
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